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Compound of Interest
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Cat. No.: B505616

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacetophenones are versatile scaffolds in medicinal chemistry, serving as foundational
building blocks for a diverse array of therapeutic agents. The constitutional isomers, p-
aminoacetophenone and m-aminoacetophenone, while structurally similar, exhibit distinct
physicochemical properties and lead to derivatives with varied biological activities. The position
of the amino group on the acetophenone core profoundly influences the molecule's reactivity,
binding interactions with biological targets, and overall pharmacological profile. This guide
provides a comprehensive comparison of p-aminoacetophenone and m-aminoacetophenone
in the context of drug design, supported by experimental data, detailed methodologies, and
visualizations of relevant pathways and workflows.

Physicochemical Properties

The seemingly minor shift in the amino group's position from para to meta results in notable
differences in the physical and chemical characteristics of these isomers. These differences
can impact solubility, crystal packing, and interaction with biological macromolecules.
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Property p-Aminoacetophenone m-Aminoacetophenone
Molecular Formula CsHaNO CsHaNO
Molecular Weight 135.16 g/mol 135.16 g/mol

Yellow to brown crystalline Brown flakes or yellow to light
Appearance ]

powder brown crystalline powder
Melting Point 104-106 °C[1] 94-98 °C[2][3]
Boiling Point 293-295 °C[4] 289-290 °C[2][3]

Water Solubility

Slightly soluble

7.056 g/L at 37.5 °C[3]

LogP 0.83[5] 0.83[3]
pKa (conjugate acid) 2.76[5] 3.41+0.10 (Predicted)[3]
CAS Number 99-92-3[5] 99-03-6

Role in Drug Synthesis and Resulting Biological

Activities

Both isomers are valuable starting materials in organic synthesis, leading to a wide range of

biologically active molecules. However, the substitution pattern dictates the types of derivatives

that are most readily synthesized and their subsequent therapeutic applications.

p-Aminoacetophenone: A Gateway to Anticancer and
Antimicrobial Agents

p-Aminoacetophenone is a key precursor for the synthesis of chalcones, Schiff bases, and
quinazoline derivatives, many of which have demonstrated significant potential as anticancer
and antimicrobial agents.[6] The para-position of the amino group allows for the extension of
conjugation, which is often a key feature in the pharmacophore of these active compounds.

Derivatives of p-aminoacetophenone, particularly chalcones, have shown potent cytotoxic
effects against a variety of cancer cell lines.[6] The mechanism of action often involves the
induction of apoptosis through both intrinsic and extrinsic pathways.[7]
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Table of Anticancer Activity of p-Aminoacetophenone Derivatives:

Derivative Type Compound Cancer Cell Line ICs0 (M)
3d, 3f, 3g, 30, 3p, 3q, Glioblastoma Stem

Chalcone <10[8]
3u, 3v, 3x Cells

Amino Chalcone 13e MGC-803 (Gastric) 1.52[6][7]

HCT-116 (Colon) 1.83[6][7]

MCF-7 (Breast) 2.54[6][7]

Chalcones and aurones derived from p-aminoacetophenone have also been investigated for
their antimicrobial properties. These compounds have shown activity against a range of
bacterial and fungal pathogens.

Table of Antimicrobial Activity of p-Aminoacetophenone Derivatives:

Derivative Type Compound Microorganism MIC (pM)

) Compound with C-4' Staphylococcus Zone of inhibition: 17-
Amino Chalcone ] .

Chlorine aureus, E. coli 25 mm[9]

Acetamidoaurone Compound 10 Bacillus subtilis 0.78
Staphylococcus

Pny 12.5-25
aureus
Escherichia coli 12.5
Acetamidoaurone Compound 20 Bacillus subtilis 3.12
Staphylococcus

Py 12.5-25
aureus
Escherichia coli 25

m-Aminoacetophenone: A Precursor for Neuroprotective
and Anti-inflammatory Drugs
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m-Aminoacetophenone serves as a crucial intermediate in the synthesis of several well-
established pharmaceutical drugs, including the anti-Alzheimer's agent rivastigmine and the
non-steroidal anti-inflammatory drug (NSAID) fenoprofen. The meta-position of the amino
group is key to the final structure and activity of these drugs.

Rivastigmine, synthesized from m-hydroxyacetophenone which is in turn derived from m-
aminoacetophenone, is a cholinesterase inhibitor used to treat dementia associated with
Alzheimer's and Parkinson's diseases. It works by inhibiting both acetylcholinesterase (AChE)
and butyrylcholinesterase (BUChE), leading to increased levels of acetylcholine in the brain.

Fenoprofen is an NSAID that exhibits anti-inflammatory, analgesic, and antipyretic activities. Its
synthesis can involve intermediates derived from m-aminoacetophenone. Fenoprofen's
mechanism of action is through the inhibition of cyclooxygenase (COX) enzymes, which are
responsible for the synthesis of prostaglandins involved in inflammation and pain.

Experimental Protocols

Synthesis of p-Aminoacetophenone Chalcones (Claisen-
Schmidt Condensation)

This protocol describes a general method for the synthesis of chalcones from p-
aminoacetophenone.

Materials:

p-Aminoacetophenone

Substituted aromatic aldehyde

Ethanol

Aqueous sodium hydroxide (NaOH) solution

Procedure:

» Dissolve equimolar amounts of p-aminoacetophenone and the desired substituted aromatic
aldehyde in ethanol.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b505616?utm_src=pdf-body
https://www.benchchem.com/product/b505616?utm_src=pdf-body
https://www.benchchem.com/product/b505616?utm_src=pdf-body
https://www.benchchem.com/product/b505616?utm_src=pdf-body
https://www.benchchem.com/product/b505616?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b505616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

To this solution, add an aqueous solution of sodium hydroxide dropwise while stirring at room
temperature.

Continue stirring for several hours until the reaction is complete (monitored by TLC).
Pour the reaction mixture into cold water and acidify with dilute HCI.

Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g.,
ethanol) to obtain the purified chalcone.
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Reactants Reaction Conditions

. Substituted
G—Ammoacetophenone} [Aromatic Aldehy dej NaOH (aq)
Condensation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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